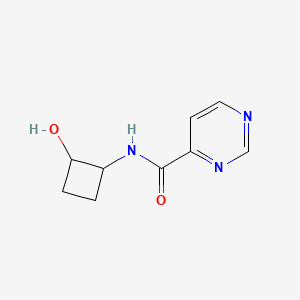

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

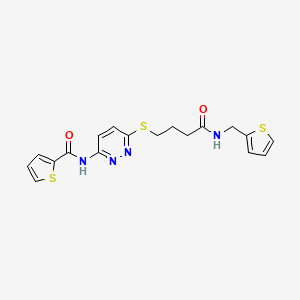

Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide” consists of a pyrimidine ring attached to a carboxamide group and a cyclobutyl group with a hydroxyl substituent. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Aplicaciones Científicas De Investigación

Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases :

- Novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors, similar in structure to N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide, have been developed for inhibiting hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD). These compounds are potent, selective, and orally bioavailable, and they stimulate erythropoiesis. Clinical trials have been conducted for treating anemia using these inhibitors (Debenham et al., 2016).

Anticancer Activities :

- Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, structurally related to this compound, have been synthesized and demonstrated good antitumor activity in human leukemia cell lines. These compounds induce apoptosis in cancer cells (Asha et al., 2010).

Antioxidant Agents :

- Novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate have been synthesized and evaluated for their antioxidant activity. They have shown promising results in antioxidant assays (Asha et al., 2009).

Wound Healing and Pain Management :

- 4-(Substituted benzyl)-2-Amino-6-HydroxyPyrimidine-5-Carboxamide nanoparticles have been studied for their potential in wound healing and pain management. In silico modeling has indicated significant activity in these applications (Panneerselvam et al., 2017).

Antiprotozoal Activity :

- Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, related to this compound, have been prepared and evaluated for antiparasitic activity, showing effectiveness against Trypanosoma rhodesiense (Sundberg et al., 1990).

Antiviral Activity :

- Pyrimidine derivatives with structural similarities to this compound have been synthesized and shown to possess anti-influenza virus activity. These compounds were particularly effective against both types A and B influenza virus (Hisaki et al., 1999).

Blood Parameter Improvement in Cancer Treatment :

- 1,2,3,4-Tetrahydropyrimidine carboxamide derivatives have shown potential in improving blood parameters such as hemoglobin, RBC, platelets, and WBC in the context of breast cancer treatment (Jayanthi et al., 2015).

Propiedades

IUPAC Name |

N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-3-4-10-5-11-7/h3-6,8,13H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRHHKBWNBEBTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=NC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2616135.png)

![Ethyl 5-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2616140.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2616143.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)

![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2616151.png)